molecular formula C18H27N3O3 B8641892 1-Ethyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane

1-Ethyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane

Cat. No. B8641892
M. Wt: 333.4 g/mol
InChI Key: FDPIXBUGVYTJDN-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

A mixture of 250 mg of 1-ethyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane, 450 mg of hydrazine hydrate and 40 mg of 10% palladium-on-carbon in 10 ml of ethanol is heated at 80° C. (bath) for 4 h 30 min. 450 mg of hydrazine hydrate are then added and the reflux is maintained for 1 h. The mixture is filtered and the filtrate is concentrated under vacuum, so as to obtain 230 mg of 4-(1-ethyl-1,7-diazaspiro[4.4]non-7-yl)-2-(propan-2-yloxy)aniline in the form of a brown oil.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]2([CH2:11][CH2:10][N:9]([C:12]3[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[C:14]([O:21][CH:22]([CH3:24])[CH3:23])[CH:13]=3)[CH2:8]2)[CH2:6][CH2:5][CH2:4]1)[CH3:2].O.NN>C(O)C.[Pd]>[CH2:1]([N:3]1[C:7]2([CH2:11][CH2:10][N:9]([C:12]3[CH:17]=[CH:16][C:15]([NH2:18])=[C:14]([O:21][CH:22]([CH3:23])[CH3:24])[CH:13]=3)[CH2:8]2)[CH2:6][CH2:5][CH2:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(C)N1CCCC12CN(CC2)C2=CC(=C(C=C2)[N+](=O)[O-])OC(C)C
Name
Quantity
450 mg
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reflux is maintained for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCCC12CN(CC2)C2=CC(=C(N)C=C2)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.